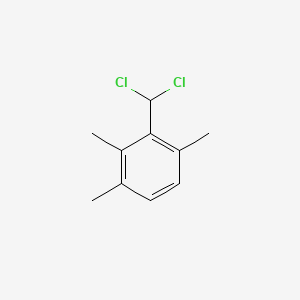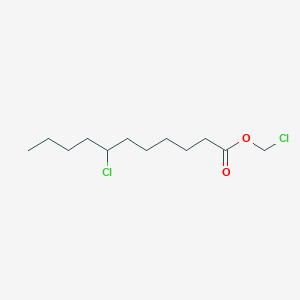
1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tert-butyldimethylsilyl) telluride is an organotellurium compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyldimethylsilyl) telluride typically involves the reaction of tellurium with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The use of imidazole facilitates the formation of the silylating agent, which then reacts with tellurium to form the desired compound .
Industrial Production Methods
While specific industrial production methods for bis(tert-butyldimethylsilyl) telluride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tert-butyldimethylsilyl) telluride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: It can be reduced to elemental tellurium under specific conditions.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tellurium dioxide derivatives, while reduction reactions can produce elemental tellurium.
Wissenschaftliche Forschungsanwendungen
Bis(tert-butyldimethylsilyl) telluride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Materials Science: The compound is explored for its potential in the development of semiconductor materials and nanostructures.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of bis(tert-butyldimethylsilyl) telluride involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl groups provide steric protection, making the tellurium atom less reactive under certain conditions. This allows for selective reactions to occur, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl) telluride: Similar in structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Bis(tert-butyldiphenylsilyl) telluride: Contains tert-butyldiphenylsilyl groups, offering different steric and electronic properties.
Bis(triisopropylsilyl) telluride: Features triisopropylsilyl groups, providing increased steric hindrance.
Uniqueness
Bis(tert-butyldimethylsilyl) telluride is unique due to the specific steric and electronic effects imparted by the tert-butyldimethylsilyl groups. These effects influence the compound’s reactivity and stability, making it suitable for selective reactions and specialized applications in various fields.
Eigenschaften
CAS-Nummer |
80594-86-1 |
|---|---|
Molekularformel |
C12H30Si2Te |
Molekulargewicht |
358.1 g/mol |
IUPAC-Name |
tert-butyl-[tert-butyl(dimethyl)silyl]tellanyl-dimethylsilane |
InChI |
InChI=1S/C12H30Si2Te/c1-11(2,3)13(7,8)15-14(9,10)12(4,5)6/h1-10H3 |
InChI-Schlüssel |
CAVAEBYVTLUQIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)[Te][Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


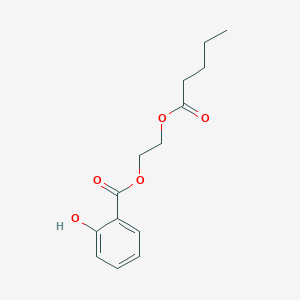
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
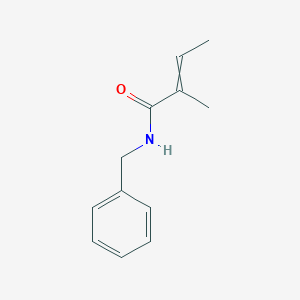
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
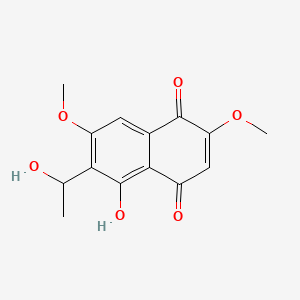
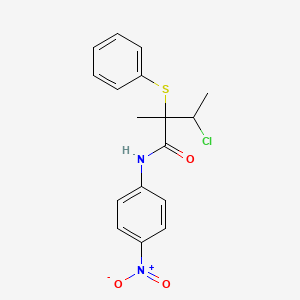

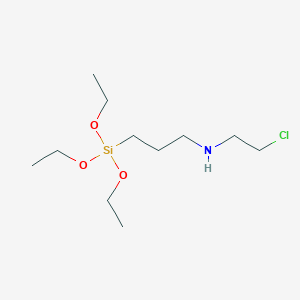
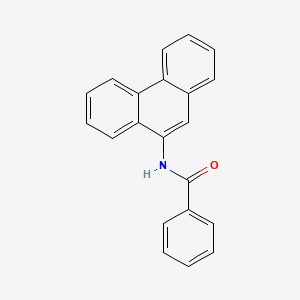
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
